molecular formula C8H14O9 B011122 2-Octulosonic acid CAS No. 107947-93-3

2-Octulosonic acid

Cat. No. B011122
M. Wt: 254.19 g/mol
InChI Key: DXNVVRCIIJGFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octulosonic acid, also known as Kdo, is a sugar-like molecule that is found in the outer membrane of gram-negative bacteria. It is a unique molecule that is not present in human cells, making it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of 2-Octulosonic acid is not fully understood, but it is believed to act by disrupting the outer membrane of gram-negative bacteria. This disruption can lead to the leakage of essential cellular components, ultimately leading to bacterial death. Additionally, 2-Octulosonic acid has been shown to modulate the immune response, leading to its potential use as a vaccine adjuvant.

Biochemical And Physiological Effects

2-Octulosonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, 2-Octulosonic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Octulosonic acid in lab experiments is its unique structure, which makes it a specific target for drug development. Additionally, 2-Octulosonic acid is not present in human cells, making it a safe target for drug development. However, one limitation of using 2-Octulosonic acid in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 2-Octulosonic acid. One potential direction is the development of new drugs that target the molecule for the treatment of bacterial infections and inflammatory diseases. Additionally, the use of 2-Octulosonic acid as a vaccine adjuvant is an area of active research, with the potential to enhance the immune response to a variety of antigens. Finally, the development of new synthesis methods for 2-Octulosonic acid could lead to more efficient and cost-effective production of the molecule.

Synthesis Methods

The synthesis of 2-Octulosonic acid can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing 2-Octulosonic acid is through the chemical synthesis of its precursor, L-glycero-D-manno-heptose.

Scientific Research Applications

2-Octulosonic acid has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising target for the treatment of bacterial infections and inflammatory diseases. Additionally, 2-Octulosonic acid has been studied for its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to antigens.

properties

CAS RN

107947-93-3

Product Name

2-Octulosonic acid

Molecular Formula

C8H14O9

Molecular Weight

254.19 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17)

InChI Key

DXNVVRCIIJGFIP-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O

synonyms

2-OclA
2-octulosonic acid

Origin of Product

United States

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